molecular formula C11H8Cl2N4O3 B14929266 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol

2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol

Cat. No.: B14929266
M. Wt: 315.11 g/mol
InChI Key: JLTCAGSMNQPHCF-LHHJGKSTSA-N
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Description

2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol: is a complex organic compound that features a phenol group substituted with dichloro and nitro-pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a pyrazole derivative, followed by chlorination and subsequent coupling with a phenol derivative under controlled conditions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted phenol derivatives .

Scientific Research Applications

2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety is particularly important for its biological activity, as it can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol is unique due to its combination of dichloro, nitro-pyrazole, and phenol moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8Cl2N4O3

Molecular Weight

315.11 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-(5-methyl-3-nitropyrazol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C11H8Cl2N4O3/c1-6-2-10(17(19)20)15-16(6)14-5-7-3-8(12)4-9(13)11(7)18/h2-5,18H,1H3/b14-5+

InChI Key

JLTCAGSMNQPHCF-LHHJGKSTSA-N

Isomeric SMILES

CC1=CC(=NN1/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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